molecular formula C18H30O2 B1674613 gamma-Linolenic acid CAS No. 506-26-3

gamma-Linolenic acid

Cat. No. B1674613
CAS RN: 506-26-3
M. Wt: 278.4 g/mol
InChI Key: VZCCETWTMQHEPK-QNEBEIHSSA-N
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Description

GLA is an omega-6, 18 carbon polyunsaturated fatty acid (PUFA) found in human milk and several botanical seed oils . It is typically consumed as part of a dietary supplement . GLA is a carboxylic acid with an 18-carbon chain and three cis double bonds .


Synthesis Analysis

GLA is produced minimally in the body as the delta 6-desaturase metabolite of Linolenic acid . Delta (6)-desaturase is a key enzyme involved in the synthesis of GLA .


Molecular Structure Analysis

GLA has a molecular formula of C18H30O2 . It has an average mass of 278.430 Da and a monoisotopic mass of 278.224579 Da .


Chemical Reactions Analysis

GLA is converted to Dihomo-gamma-linolenic acid (DGLA), a biosynthetic precursor of monoenoic prostaglandins such as PGE1 . The conversion of GLA to DGLA and AA affects the balance of DGLA- and AA-derived metabolites .


Physical And Chemical Properties Analysis

GLA is a colorless oil . It has a molar mass of 278.436 g·mol −1 .

Scientific Research Applications

Inflammatory Processes and Immune Response

Gamma-linolenic acid has been extensively studied for its role in modulating inflammatory responses. It is derived from botanical seed oils and human milk and has shown potential in attenuating inflammatory conditions through its conversion to dihommo-gamma linolenic acid and arachidonic acid. This process affects the balance of derived metabolites, which play opposing roles in inflammatory diseases. However, the effectiveness of GLA supplementation in clinical settings for treating inflammatory conditions has shown variable results, which may be influenced by genetic factors affecting fatty acid metabolism (Sergeant, Rahbar, & Chilton, 2016).

Cancer Research

Gamma-linolenic acid has shown promise in cancer research, particularly in the treatment of breast cancer and gliomas. It acts through the peroxisome proliferator-activated receptor-gamma (PPAR-γ) to induce cytotoxicity and regulate cell adhesion in cancer cells. This mechanism suggests a potential therapeutic role of GLA in managing breast cancer by modulating gene expression (Jiang, Redfern, Bryce, & Mansel, 2000). Additionally, the intratumoral administration of GLA in human gliomas has been investigated, showing some improvement in patient survival without significant side effects, suggesting its safety as an antitumor agent (Bakshi, Mukherjee, Bakshi, Banerji, & Das, 2003).

Genetic Engineering and Nutraceutical Applications

Gamma-linolenic acid's role extends to genetic engineering, where it has been used to enhance the nutritional value of crops. For instance, the stable insertion of the Delta-6-fatty acid desaturase gene from Borago officinalis into soybean cultivars resulted in transgenic soybean lines with higher GLA content. This not only demonstrates the genetic manipulation of crops for nutritional enhancement but also emphasizes the substantial equivalence of transgenic and conventional crops (Qin, Kang, Guo, Lin, Song, & Zhao, 2012).

Antioxidant and Anti-inflammatory Mechanisms

GLA has been shown to inhibit inflammatory responses by regulating NF-κB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages. This effect underscores GLA's potential therapeutic value in managing inflammatory conditions through its modulation of key inflammatory pathways and oxidative stress (Chang, Sun, Lii, Chen, Chen, & Liu, 2010).

Safety And Hazards

GLA is possibly safe when used in doses of up to 2.8 grams daily for up to one year . It can cause side effects such as soft stools, diarrhea, belching, and gas .

Future Directions

Research on GLA in the last three decades has focused on the physiological and pharmacological effects, including its effects on the second messenger system in the body . Various clinical indications of GLA have been studied, including rheumatoid arthritis, atopic eczema, acute respiratory distress syndrome, asthma, premenstrual syndrome, cardiovascular disease, ulcerative colitis, ADHD, cancer, osteoporosis, diabetic neuropathy, and insomnia .

properties

IUPAC Name

(6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCCETWTMQHEPK-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046170
Record name Gamolenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name gamma-Linolenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Once gamolenic acid (GLA) is absorbed and converted to dihomo-gamolenic acid (DGLA), circulating DGLA fatty acids are converted to several lipid mediators with predominantly anti-inflammatory properties, such as prostaglandin-E1 (PGE1) and 15-HETrE. The anti-inflammatory effects of DGLA are attributed to both the anti-inflammatory properties of DGLA-derived metabolites and the ability of DGLA and its products to compete with arachidonic acid (AA) in the synthesis of pro-inflammatory potent eicosanoid products, such as prostaglandins, thromboxane and leukotrienes. Both PGE1 and 15-HETrE are known to suppress inflammation, promote vasodilation, lower blood pressure, inhibit smooth muscle cell proliferation, inhibit platelet aggregation, and exert anti-neoplastic activities. PGE1 is a potent vasodilator that binds to surface receptors on smooth muscle cells, increasing intracellular cAMP. PGE1 is binds to G protein coupled surface PGE (EP) receptors and prostacyclin (IP) receptors as a natural ligand. GLA is proposed to enhance calcium absorption, reduce excretion and increase calcium deposition in bone. It is proposed that GLA may suppress tumor growth _in vivo_ by increasing the expression of E-cadherin, a cell-to-cell adhesion molecule that acts as a suppressor of metastasis. Another possible mechanism of tumour suppression is that GLA also reduces tumor-endothelium adhesion, which is a key factor in the establishment of distant metastases, partly by improving gap junction communication within the endothelium. By targeting the inflammatory process involved in the pathogenesis of diabetic nephropathy, GLA inhibits the expression of inflammatory mediators that tend be elevated in diabetes, intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), thereby attenuates the recruitment and infiltration of monocytes or macrophages.
Record name Gamolenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13854
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Product Name

gamma-Linolenic acid

CAS RN

506-26-3
Record name Gamma-linolenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Gamolenic acid [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gamolenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gamolenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acide Gamma linolénique
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name GAMOLENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78YC2MAX4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name gamma-Linolenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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